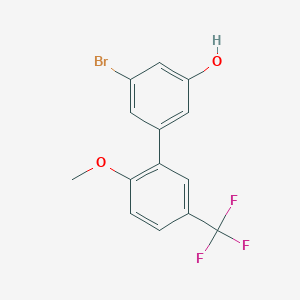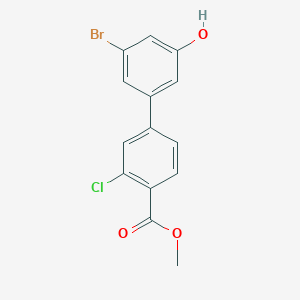
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (3-B5-C4-MCPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol derivative with the molecular formula C13H10BrClO3. This compound is used in many lab experiments due to its stability and low toxicity, as well as its ability to act as a catalyst or reactant in various biochemical and physiological processes.
Mécanisme D'action
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in many biochemical and physiological processes. It is believed to act by forming a complex with the substrate, which then undergoes a series of reactions that lead to the desired product. It is also believed to act as an electron transfer agent, which helps to facilitate the transfer of electrons between two molecules.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, which can prevent the oxidation of other molecules. It has also been shown to have anti-inflammatory and anti-cancer activity. In addition, it has been found to have neuroprotective effects, which can help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages when used in lab experiments. It is a stable compound, which means that it does not react with other molecules easily. It is also non-toxic and has low volatility, making it safe to handle in the lab. However, it is important to note that 3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for 3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. One potential direction is to explore its use in drug delivery systems, as it could be used to target specific cells or tissues with therapeutic agents. Additionally, it could be used as a catalyst in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, further research could be conducted on its biochemical and physiological effects, with the aim of understanding its potential therapeutic applications.
Méthodes De Synthèse
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is synthesized through a multi-step process. The first step is the reaction of 4-methoxycarbonylphenol with bromine to form 3-bromo-4-methoxycarbonylphenol. This intermediate is then reacted with 3-chloro-4-methoxycarbonylphenol to form 3-bromo-5-(3-chloro-4-methoxycarbonylphenol)phenol. Finally, the product is purified by recrystallization to obtain a 95% pure sample.
Applications De Recherche Scientifique
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is widely used in scientific research due to its low toxicity and stability. It is used in the synthesis of various compounds, such as polymers, pharmaceuticals, and agrochemicals. It is also used as a catalyst in organic reactions. In addition, it is used as a reactant in the synthesis of various compounds, such as dyes, pigments, and fragrances.
Propriétés
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGFGZGFSMEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686477 |
Source


|
| Record name | Methyl 3'-bromo-3-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-06-4 |
Source


|
| Record name | Methyl 3'-bromo-3-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



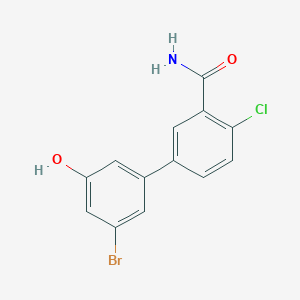
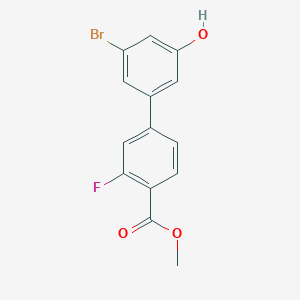

![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)

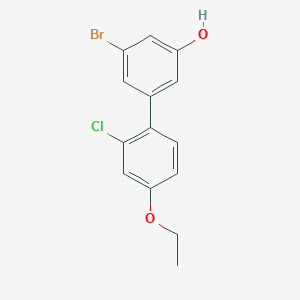
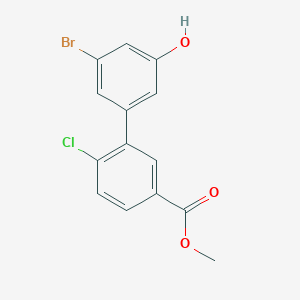


![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

